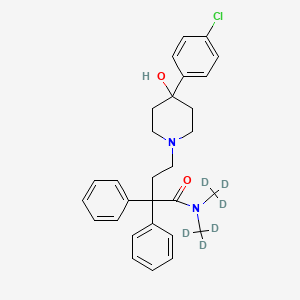

Loperamide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H33ClN2O2 |

|---|---|

Molecular Weight |

483.1 g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |

InChI |

InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |

InChI Key |

RDOIQAHITMMDAJ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Loperamide-d6: A Comprehensive Technical Guide on Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide-d6 is a deuterated form of Loperamide, a well-established synthetic, peripherally acting opioid receptor agonist widely used for the symptomatic control of diarrhea. The incorporation of deuterium atoms into the N,N-dimethyl moiety offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter the metabolic profile of the drug by slowing the rate of enzymatic N-demethylation, a primary metabolic pathway for loperamide. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, and the pharmacological context of this compound.

Chemical Properties

This compound is a stable, isotopically labeled version of loperamide. The deuterium labeling is on the two N-methyl groups. The chemical properties of this compound and its hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | 4-(4-chlorophenyl)-4-hydroxy-N,N-di(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide[1] | 4-(4-Chlorophenyl)-4-hydroxy-N,N-di(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide hydrochloride[2] |

| CAS Number | 1189574-93-3[3][4] | 1189469-46-2[4] |

| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | C₂₉H₂₇D₆ClN₂O₂ · HCl |

| Molecular Weight | 483.08 g/mol | 519.54 g/mol |

| Appearance | White to off-white solid | White to yellowish solid |

| Melting Point | Not explicitly reported, but expected to be similar to Loperamide HCl (223-225 °C) | Not explicitly reported, but expected to be similar to Loperamide HCl (223-225 °C) |

| Boiling Point | Not available | Not available |

| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO and ethanol. | Slightly soluble in water; freely soluble in ethanol and methanol. Soluble to 20 mM in ethanol and DMSO. |

| Storage | Store at 2-8°C for long-term storage. | Store at room temperature or refrigerated. Stock solutions can be stored at -20°C or -80°C. |

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteromethylation of a suitable precursor. A logical and chemically sound approach involves the N-alkylation of N-desmethyl loperamide with a deuterated methylating agent, such as iodomethane-d3 (CD₃I). As Loperamide has two N-methyl groups, this process would be carried out in a stepwise or exhaustive manner starting from the N,N-didesmethyl or N-monodesmethyl precursor. A plausible synthetic scheme is outlined below.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on analogous N-alkylation reactions and the synthesis of radiolabeled loperamide.

Step 1: Synthesis of N-Monodesmethyl-N-(methyl-d3) Loperamide

-

Reaction Setup: To a solution of N,N-didesmethyl loperamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Alkylation: To the stirred suspension, add iodomethane-d3 (CD₃I) (1.05 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield N-monodesmethyl-N-(methyl-d3) loperamide.

Step 2: Synthesis of this compound

-

Reaction Setup: The purified N-monodesmethyl-N-(methyl-d3) loperamide (1 equivalent) is dissolved in an aprotic solvent (e.g., DMF), and a base (e.g., potassium carbonate or DIPEA) (1.1 equivalents) is added.

-

Second Alkylation: Iodomethane-d3 (CD₃I) (1.05 equivalents) is added dropwise to the mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored and worked up following the same procedure as in Step 1.

-

Final Purification: The crude product is purified by column chromatography to afford this compound. The final product can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol.

Mechanism of Action and Signaling Pathway

Loperamide, and by extension this compound, exerts its antidiarrheal effect by acting as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine. This interaction does not produce the central analgesic effects typical of other opioids because loperamide has low bioavailability and is actively effluxed from the central nervous system by P-glycoprotein.

The binding of loperamide to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to:

-

Inhibition of Acetylcholine and Prostaglandin Release: This reduces propulsive peristalsis and increases intestinal transit time.

-

Increased Tone of the Anal Sphincter: This helps to reduce incontinence and urgency.

-

Decreased Fluid and Electrolyte Secretion: This leads to firmer stools and reduced fecal volume.

Caption: this compound mechanism of action signaling pathway.

Experimental Workflows

This compound is primarily used as an internal standard in analytical methods for the quantification of loperamide in biological matrices such as plasma, blood, and tissue samples. The workflow for such an analysis typically involves liquid chromatography-mass spectrometry (LC-MS).

Caption: Typical experimental workflow for loperamide quantification.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its synthesis, while requiring careful handling of deuterated reagents, follows established organic chemistry principles. The well-understood mechanism of action of its non-deuterated counterpart provides a solid foundation for its application in scientific research. This guide offers a comprehensive overview to aid professionals in the effective utilization of this compound in their studies.

References

- 1. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 2. vivanls.com [vivanls.com]

- 3. Electrochemical α-deuteration of amides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound - CAS - 1189574-93-3( Free Base) | Axios Research [axios-research.com]

Deuterated Loperamide as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist widely utilized for the treatment of diarrhea.[1] Its therapeutic effect is primarily localized to the gastrointestinal (GI) tract due to low oral bioavailability and limited ability to cross the blood-brain barrier at therapeutic doses.[1] Accurate quantification of loperamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated loperamide, is the gold standard for quantitative bioanalysis using mass spectrometry.[2] A deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[2] This technical guide provides a comprehensive overview of the use of deuterated loperamide as an internal standard, including its synthesis, detailed analytical methodologies, and the underlying pharmacology.

Synthesis of Deuterated Loperamide

A common synthesis pathway for loperamide involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive derivative of 2,2-diphenyl-4-dimethylaminobutyramide. To produce a deuterated analog, deuterium labels could be incorporated into the N,N-dimethyl group by using a deuterated dimethylamine source during the synthesis of the butyramide moiety.

Caption: A typical bioanalytical workflow for loperamide analysis.

-

LC-MS/MS Instrumentation and Conditions: The following table outlines typical LC-MS/MS parameters for loperamide analysis.

| Parameter | Value |

| Liquid Chromatograph | Agilent 1200 series or equivalent |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Column | ACE C18 (50mm × 2.1mm, 5µm) or similar |

| Mobile Phase | Water/Methanol/Formic Acid (30:70:0.1%, v/v) |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | Loperamide: 477.3 → 266.2; Deuterated Loperamide (e.g., d6): 483.3 → 272.2 (hypothetical) |

Data Presentation: Method Validation Summary (LC-MS/MS)

The following tables summarize typical validation results for an LC-MS/MS method for loperamide in human plasma.

Table 4: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linear Range | 20 - 3,000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

Table 5: Accuracy and Precision

| Concentration Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (% of Nominal) |

|---|---|---|---|

| Low QC | < 8.7% | < 8.7% | 94 - 105% |

| Mid QC | < 8.7% | < 8.7% | 94 - 105% |

| High QC | < 8.7% | < 8.7% | 94 - 105% |

Mechanism of Action and Signaling Pathway

Loperamide exerts its anti-diarrheal effect by acting as a selective agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine. Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately reduces intestinal motility.

Signaling Pathway of Loperamide in Enteric Neurons

Upon binding of loperamide to the µ-opioid receptor, the associated inhibitory G-protein (Gi/Go) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.

The combined effect of these actions is a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters like acetylcholine from the myenteric plexus. This, in turn, decreases the tone of the longitudinal and circular smooth muscles of the intestinal wall, slowing peristalsis and increasing intestinal transit time, which allows for greater absorption of water and electrolytes.

Caption: Loperamide's signaling cascade in myenteric plexus neurons.

Conclusion

Deuterated loperamide serves as an ideal internal standard for the accurate and precise quantification of loperamide in biological samples. Its use in validated GC-MS or LC-MS/MS methods is essential for reliable data in clinical and preclinical research. This guide has provided a detailed overview of the analytical methodologies, validation parameters, and the pharmacological basis for loperamide's action, offering a valuable resource for professionals in drug development and bioanalysis.

References

Loperamide-d6: A Technical Guide for Researchers

An In-depth Examination of its Properties, Analytical Applications, and Cellular Mechanisms

This technical guide provides a comprehensive overview of Loperamide-d6, a deuterated analog of the peripheral µ-opioid receptor agonist, loperamide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and its role in cellular signaling pathways.

Core Data Presentation

Quantitative data for this compound and its hydrochloride salt are summarized below for easy reference and comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1189574-93-3 | 1189469-46-2 |

| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | C₂₉H₂₈D₆Cl₂N₂O₂ |

| Molecular Weight | 483.08 g/mol | 519.54 g/mol [1] |

Experimental Protocols: Analytical Quantification

This compound is widely utilized as an internal standard for the quantitative analysis of loperamide in biological matrices due to its similar chemical and physical properties and distinct mass. Detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A validated method for the quantification of loperamide in postmortem whole blood using this compound as an internal standard has been described.[2][3][4][5]

Sample Preparation:

-

To 1 mL of whole blood, add an appropriate amount of this compound internal standard.

-

Perform a liquid-liquid extraction using a suitable organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in a solvent compatible with the GC-MS system.

Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A suitable capillary column for drug analysis (e.g., DB-5MS).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Optimized for the separation of loperamide and its metabolite.

-

Ionization Mode: Electron Ionization (EI).

-

MS Detection: Selected Ion Monitoring (SIM) mode.

-

Ions Monitored: Specific m/z values for loperamide and this compound are monitored for quantification.

Data Analysis: The concentration of loperamide is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve. A linear calibration model is typically established in the range of 100 to 1,000 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity for the determination of loperamide in various biological matrices, including plasma, saliva, and whole blood.

Sample Preparation:

-

Protein Precipitation: To a small volume of plasma or saliva (e.g., 50 μL), add a protein precipitating agent like methanol containing the this compound internal standard.

-

Liquid-Liquid Extraction: Alternatively, perform a liquid-liquid extraction from an alkalinized plasma sample using a solvent such as methyl tert-butylether (MTBE).

-

Solid-Phase Extraction (SPE): A simple three-step SPE method can also be employed for extraction from blood.

-

Vortex and centrifuge the sample.

-

The supernatant is then injected into the LC-MS/MS system.

Instrumental Analysis:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., ACE C18, ZORBAX SB-C18).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transitions of m/z 477 → 266 for loperamide are commonly monitored.

Data Analysis: Quantification is achieved by constructing a calibration curve based on the peak area ratios of loperamide to this compound. The linear range can be as low as 20-3000 pg/mL in plasma and saliva.

Signaling Pathways

Loperamide, acting as a potent peripheral µ-opioid receptor agonist, influences several key cellular signaling pathways.

Opioid Receptor Signaling

Loperamide primarily exerts its anti-diarrheal effects by binding to µ-opioid receptors in the myenteric plexus of the large intestine. This interaction initiates a signaling cascade that ultimately reduces intestinal motility.

Caption: Loperamide's activation of µ-opioid receptors leads to reduced intestinal motility.

The binding of loperamide to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). The activated G-protein also modulates ion channels, leading to hyperpolarization and reduced neuronal excitability in the enteric nervous system. These events collectively result in decreased muscle contraction and reduced intestinal motility.

Loperamide-Induced Autophagy

Recent studies have revealed that loperamide can induce autophagy, a cellular process of degradation and recycling of cellular components. This process has been observed in various cell types, including cancer cells.

Caption: Loperamide induces autophagy through ROS production and mTOR inhibition.

Loperamide treatment has been shown to increase the production of reactive oxygen species (ROS). This elevation in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a known inducer of autophagy. Additionally, loperamide can inhibit the mTOR signaling pathway, a key negative regulator of autophagy. The induction of autophagy leads to the formation of autophagosomes and, in some contexts, such as in certain cancer cells, can result in autophagy-dependent cell death.

Experimental Workflow: this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. Autophagy activation, lipotoxicity and lysosomal membrane permeabilization synergize to promote pimozide- and loperamide-induced glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. login.medscape.com [login.medscape.com]

An In-depth Technical Guide to the Synthesis and Purification of Loperamide-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Loperamide-d6, a deuterated analog of the peripherally acting µ-opioid receptor agonist, Loperamide. The inclusion of six deuterium atoms on the N,N-dimethyl moiety makes this compound an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays. This document details the synthetic strategy, experimental protocols, and purification methods, supported by quantitative data and visual workflows, to aid researchers in the preparation of this important research chemical.

Introduction

Loperamide is a widely used anti-diarrheal agent that exerts its effect by binding to the µ-opioid receptors in the myenteric plexus of the large intestine, thereby inhibiting intestinal motility. Its deuterated isotopologue, this compound, is chemically identical to the parent drug, but its increased mass makes it distinguishable in mass spectrometry-based analytical techniques. This property is crucial for its use as an internal standard, allowing for precise and accurate quantification of Loperamide in complex biological matrices. The deuterium labeling at the N,N-dimethyl group provides metabolic stability at this position, ensuring that the isotopic label is retained during biotransformation.

Synthetic Strategy

The synthesis of this compound is achieved through the N-alkylation of a suitable precursor, norloperamide (desmethyl-loperamide), with a deuterated methylating agent. This approach leverages the well-established synthesis of the core Loperamide scaffold, with the isotopic labeling introduced in the final synthetic step.

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the norloperamide precursor followed by the introduction of the deuterated methyl groups.

Synthesis of Norloperamide Precursor

The precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-methyl-2,2-diphenylbutanamide (norloperamide), can be synthesized through various established routes for Loperamide analogs. A common method involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable four-carbon chain containing the diphenyl motif and a terminal reactive group, followed by the introduction of a single methyl group on the amide nitrogen.

Deuteromethylation of Norloperamide

The key step in the synthesis of this compound is the N,N-dimethylation of the secondary amide of norloperamide using a deuterated methyl source. A common and effective methylating agent for this transformation is iodomethane-d3 (CD₃I). The reaction proceeds via a nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the iodomethane-d3. To drive the reaction to completion and to form the di-substituted product, a suitable base is required to deprotonate the amide nitrogen, increasing its nucleophilicity.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

Reaction: N,N-di-(trideuteriomethyl)ation of Norloperamide

-

Materials:

-

Norloperamide (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-methyl-2,2-diphenylbutanamide)

-

Iodomethane-d3 (CD₃I)

-

Sodium hydride (NaH) or other suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

To a solution of norloperamide in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the amide anion.

-

Cool the reaction mixture back to 0 °C and add a solution of iodomethane-d3 in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or MTBE.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product is purified by column chromatography on silica gel.

-

Chromatography Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) is typically effective. The exact gradient may need to be optimized based on TLC analysis.

-

Elution: The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound as a white to off-white solid.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | N/A |

| Molecular Weight | 483.08 g/mol | N/A |

| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-bis(trideuteriomethyl)butanamide | N/A |

| Purity (by HPLC) | >98% | Typical result |

| Spectroscopic Data | Observed Value | Expected Value |

| Mass Spectrum (m/z) | [M+H]⁺ = 483.3 | 483.27 |

| ¹H NMR | Absence of signal for N-(CH₃)₂ protons | N/A |

Visualization of Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthetic workflow for this compound.

Purification workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described synthetic route, employing the deuteromethylation of norloperamide, is a reliable method for obtaining this valuable research chemical. The provided experimental protocols and purification strategies, along with the illustrative workflows, are intended to equip researchers with the necessary information to successfully prepare high-purity this compound for their analytical and research needs. The successful synthesis and characterization of this compound will facilitate more accurate and reliable pharmacokinetic and metabolic studies of Loperamide.

Physical and chemical properties of Loperamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide-d6 is the deuterated analog of Loperamide, a widely used peripherally acting μ-opioid receptor agonist primarily indicated for the symptomatic control of diarrhea. The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl groups results in a heavier isotopologue, making it an invaluable tool in analytical and metabolic studies. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its quantification and synthesis, and a visualization of its primary signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its application as an internal standard in pharmacokinetic and bioequivalence studies, ensuring accurate quantification of the non-deuterated parent drug.

This compound (Free Base)

| Property | Value | Source |

| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide | [1] |

| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ | [2] |

| Molecular Weight | 483.08 g/mol | [2] |

| Exact Mass | 482.2607165 Da | [1] |

| CAS Number | 1189574-93-3 | [2] |

| Appearance | Solid (form not specified) |

This compound Hydrochloride

| Property | Value | Source |

| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide hydrochloride | |

| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ · HCl | |

| Molecular Weight | 519.54 g/mol | |

| Exact Mass | 518.2373942 Da | |

| CAS Number | 1189469-46-2 | |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly reported for d6 form. Loperamide HCl melts at ~225°C with decomposition. | |

| Solubility | DMSO: 50 mg/mL (96.24 mM); H₂O: 1 mg/mL (1.92 mM) (Requires sonication) |

Mechanism of Action

Loperamide, and by extension this compound, primarily exerts its anti-diarrheal effect by acting as a potent agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine. This interaction leads to a cascade of events that ultimately reduce intestinal motility.

Signaling Pathway of Loperamide

Caption: Loperamide's mechanism of action via the μ-opioid receptor.

The binding of loperamide to the μ-opioid receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G-protein also inhibits calcium channels, reducing calcium influx into the neuron. The culmination of these events is a decrease in the release of excitatory neurotransmitters like acetylcholine, which subsequently reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. This increased transit time allows for greater absorption of water and electrolytes from the fecal matter.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantitative analysis of loperamide in biological matrices. Below are representative protocols for its synthesis and analytical application.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of Loperamide. The key step involves the use of deuterated N,N-dimethylamine or a deuterated methylating agent. A generalized synthetic workflow is presented below.

References

Loperamide-d6: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Loperamide-d6. This compound is the deuterated analog of Loperamide, a synthetic opioid agonist primarily used for its antidiarrheal properties. In analytical and clinical settings, this compound serves as a crucial internal standard for the accurate quantification of Loperamide in biological matrices. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the critical quality attributes and analytical methodologies associated with this reference material.

Product Information and Specifications

A Certificate of Analysis for this compound commences with fundamental identification and specification details. This section ensures the traceability and proper handling of the reference standard.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 4-(4-Chlorophenyl)-4-hydroxy-N,N-di(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide |

| CAS Number | 1189574-93-3 (Free Base) |

| Molecular Formula | C₂₉H₂₇D₆ClN₂O₂ |

| Molecular Weight | 483.08 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 2-8°C, protected from light |

Analytical Data

The core of the CoA provides quantitative data on the identity, purity, and quality of the this compound standard. These tests are performed using validated analytical methods to ensure the material is suitable for its intended use.

Identity

| Test | Method | Result |

| ¹H-NMR Spectroscopy | Nuclear Magnetic Resonance | Conforms to structure |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Conforms to molecular weight |

Purity

| Test | Method | Result |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

Quantitative Analysis

The following table summarizes typical validation parameters for a quantitative method using this compound as an internal standard for the analysis of Loperamide.

| Parameter | Method | Typical Results |

| Accuracy | GC-MS | 95-105% recovery |

| Precision (%RSD) | GC-MS | < 15% |

| Limit of Detection (LOD) | GC-MS | 0.5 ng/mL |

| Limit of Quantification (LOQ) | GC-MS | 2 ng/mL |

| Linearity (r²) | GC-MS | ≥0.99 |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is used to calculate the purity against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Loperamide

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A capillary column suitable for amine analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 150°C, ramped to 300°C.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

-

Procedure: this compound is added as an internal standard to the samples containing Loperamide. The samples are extracted, derivatized if necessary, and injected into the GC-MS system. The ratio of the peak area of Loperamide to that of this compound is used to construct a calibration curve and quantify the amount of Loperamide in the samples.[1]

Signaling Pathways and Experimental Workflows

To provide a deeper context for the application of this compound in research, the following diagrams illustrate the mechanism of action of Loperamide and a typical analytical workflow.

Caption: Loperamide's primary mechanism of action.

The diagram above illustrates how Loperamide, by binding to µ-opioid receptors on enteric neurons, initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing the release of pro-motility neurotransmitters like acetylcholine and prostaglandins. The result is decreased intestinal smooth muscle contraction and reduced peristalsis.

Caption: A typical workflow for quantitative analysis.

This workflow demonstrates the use of this compound as an internal standard in a typical bioanalytical method. The process begins with sample collection, followed by the addition of a known amount of this compound. After sample preparation, the extract is analyzed by a highly sensitive instrumental technique. The known concentration of the internal standard allows for accurate quantification of the target analyte, Loperamide.

References

A Technical Guide to Commercially Available Loperamide-d6 Standards for Researchers and Drug Development Professionals

Introduction: Loperamide, a synthetic opioid agonist, is a widely used medication for the treatment of diarrhea. In research and clinical settings, accurate quantification of loperamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Loperamide-d6, is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of commercially available this compound standards, their applications, and the analytical methodologies employing them.

Commercially Available this compound Standards

This compound is available from several chemical suppliers as a certified reference material (CRM) or research-grade chemical. It is typically offered as either the free base or the hydrochloride salt. The deuterium labeling is on the N,N-dimethyl groups.

Table 1: Summary of Commercially Available this compound Standards

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| Clearsynth | This compound | 1189574-93-3 | C₂₉H₂₇D₆ClN₂O₂ | 483.07 | 95.47% (HPLC)[1] | Solid |

| Axios Research | This compound | 1189574-93-3 (Free Base) | C₂₉H₂₇D₆ClN₂O₂ | 483.08 | Not specified | Solid |

| Pharmaffiliates | This compound Hydrochloride | 1189469-46-2 | C₂₉H₂₈D₆Cl₂N₂O₂ | 519.54 | Not specified | Solid |

| PubChem | This compound | 45039664 (CID) | C₂₉H₃₃ClN₂O₂ | 483.1 | Not specified | Not applicable |

| PubChem | This compound Hydrochloride | 45039663 (CID) | C₂₉H₃₄Cl₂N₂O₂ | 519.5 | Not specified | Not applicable |

Note: Purity specifications can vary between lots and suppliers. It is essential to obtain a lot-specific Certificate of Analysis (COA) for detailed quantitative data, including isotopic purity, chemical purity, and concentration of the standard solution.

Experimental Protocols for Loperamide Quantification using this compound

This compound is predominantly used as an internal standard in chromatographic-mass spectrometric methods to correct for matrix effects and variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the most common technique for the quantification of loperamide in biological fluids due to its high sensitivity and selectivity.

1. Sample Preparation (Human Plasma)

-

Liquid-Liquid Extraction:

-

To 1 mL of human plasma, add a known amount of this compound internal standard solution.

-

Add 3 mL of acetate buffer (pH 5) and vortex for 30 seconds.

-

Add an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane, isopropanol, and ammonium hydroxide) for extraction.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at < 50 °C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis[2].

-

2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used (e.g., ZORBAX SB-C18, 2.1mm x 150mm, 5µm)[3].

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate is common[3][4].

-

Flow Rate: A typical flow rate is between 0.2 and 0.7 mL/min.

-

Injection Volume: 1-10 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

-

Loperamide Transition: m/z 477 → 266

-

This compound Transition: The specific transition for this compound will be higher by 6 Da on the precursor ion, with the product ion often being the same or having a similar fragmentation pattern. The exact m/z values should be optimized on the specific instrument.

-

Workflow for LC-MS/MS Analysis of Loperamide

Caption: Workflow for the quantification of loperamide in plasma using LC-MS/MS with this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides an alternative method for loperamide quantification, particularly in postmortem whole blood analysis.

1. Sample Preparation (Whole Blood)

-

A liquid-liquid extraction is performed, similar to the LC-MS/MS sample preparation.

2. Chromatographic Conditions

-

Column: A capillary column suitable for drug analysis (e.g., a derivative of 5% phenyl-methylpolysiloxane).

-

Inlet Temperature: Typically around 250-300 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. Specific ions for loperamide and this compound are monitored.

Table 2: Validation Parameters for a GC-MS Method for Loperamide Quantification

| Parameter | Value |

| Linear Calibration Range | 100 - 1,000 ng/mL |

| Limit of Detection (LOD) | 100 ng/mL |

| Inter-day Accuracy (CV) | 8.87% |

| Intra-day Accuracy (CV) | 8.53% |

| Recovery of Loperamide | 31% |

| Recovery of this compound | 36% |

Signaling Pathways Involving Loperamide

µ-Opioid Receptor Signaling in Intestinal Smooth Muscle

Loperamide exerts its anti-diarrheal effect by acting as a potent agonist of the µ-opioid receptors located in the myenteric plexus of the large intestine.

Mechanism of Action:

-

Receptor Binding: Loperamide binds to the µ-opioid receptors on enteric neurons.

-

G-Protein Activation: This binding activates inhibitory G-proteins (Gi/Go).

-

Downstream Effects: The activated G-protein has two main effects:

-

It inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

It modulates ion channel activity, causing an increase in potassium conductance (leading to hyperpolarization) and an inhibition of calcium influx.

-

-

Inhibition of Neurotransmitter Release: These events collectively suppress the release of excitatory neurotransmitters like acetylcholine from the myenteric plexus.

-

Physiological Effect: The reduced neuronal excitability leads to a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall, increasing transit time and allowing for greater absorption of water and electrolytes.

µ-Opioid Receptor Signaling Pathway

Caption: Loperamide's activation of the µ-opioid receptor signaling cascade in enteric neurons.

Interaction with P-glycoprotein

Loperamide is a well-known substrate of P-glycoprotein (P-gp), an efflux transporter protein encoded by the ABCB1 gene. P-gp is expressed in various tissues, including the intestinal epithelium and the blood-brain barrier.

Role of P-glycoprotein:

-

Intestinal Efflux: In the intestines, P-gp actively transports loperamide from the enterocytes back into the intestinal lumen, thereby reducing its oral bioavailability.

-

Blood-Brain Barrier Efflux: P-gp at the blood-brain barrier prevents loperamide from entering the central nervous system (CNS) at therapeutic doses, which is why it typically does not produce the central opioid effects seen with other opioids.

Logical Relationship of Loperamide and P-glycoprotein

Caption: The role of P-glycoprotein in limiting the systemic and CNS exposure of loperamide.

References

- 1. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]

Isotopic Purity of Loperamide-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Loperamide-d6, a critical parameter for its use as an internal standard in quantitative analytical studies. Ensuring a high degree of isotopic enrichment is paramount for the accuracy and reliability of bioanalytical methods. This document outlines the common specifications for this compound, details the experimental protocols for its isotopic purity determination, and illustrates the key mechanistic and analytical workflows.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a measure of the percentage of the molecule that is fully deuterated at the specified positions. The presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the target analyte. While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table represents typical specifications for high-quality, commercially available this compound, based on common industry standards for isotopically labeled compounds.

| Isotopic Species | Notation | Representative Abundance (%) |

| This compound | d6 | ≥ 98.0% |

| Loperamide-d5 | d5 | ≤ 1.5% |

| Loperamide-d4 | d4 | ≤ 0.4% |

| Loperamide-d3 | d3 | ≤ 0.1% |

| Loperamide-d2 | d2 | Trace |

| Loperamide-d1 | d1 | Trace |

| Loperamide-d0 | d0 | Trace |

Note: These values are representative and may vary between different batches and manufacturers. It is essential to refer to the Certificate of Analysis provided with the specific lot of this compound being used.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method is highly sensitive and provides a detailed distribution of the different isotopic species.[1]

a. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration suitable for HRMS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.

b. Instrumentation and Conditions:

-

Liquid Chromatography (LC): An LC system can be used for sample introduction to separate the analyte from any potential impurities.

-

Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically sufficient.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopic species of Loperamide (e.g., m/z 470-490).

-

Resolution: Set to a high resolution (e.g., > 30,000) to resolve the isotopic peaks.

-

c. Data Analysis:

-

Acquire the full-scan mass spectrum of the this compound sample.

-

Identify the monoisotopic peak of the fully deuterated species (d6) and the peaks corresponding to the unlabeled (d0) and partially deuterated (d1-d5) species.

-

Integrate the peak areas for each isotopic species.

-

Calculate the relative abundance of each species.

-

The isotopic purity is calculated as:

-

Isotopic Purity (%) = (Abundance of d6 species / Sum of abundances of all isotopic species) * 100[3]

-

Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and assessing the overall isotopic enrichment.[2]

a. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6) that does not have signals interfering with the analyte's signals.

-

Transfer the solution to an NMR tube.

b. Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.

-

-

²H NMR (Deuterium NMR):

-

Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei, confirming the positions of the labels. The integration of the deuterium signals can be used to determine the relative isotopic abundance at different sites.

-

c. Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the remaining proton signals with the integration of a signal from a non-deuterated part of the molecule to calculate the extent of deuteration at specific sites.

-

In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the successful deuteration at the intended positions.

Mandatory Visualizations

Loperamide Signaling Pathway in Enteric Neurons

Loperamide acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine. Its binding to these receptors initiates a signaling cascade that leads to a decrease in intestinal motility.

Caption: Loperamide's mechanism of action in reducing intestinal motility.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-HRMS.

Caption: Workflow for isotopic purity determination by LC-HRMS.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Loperamide-d6 Fragmentation in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of loperamide-d6, a deuterated internal standard crucial for the accurate quantification of the anti-diarrheal drug, loperamide. This document details the core fragmentation pathways, presents quantitative data in a structured format, and outlines typical experimental protocols for its analysis.

Introduction to Loperamide and its Deuterated Analog

Loperamide is a synthetic, peripherally acting opioid receptor agonist used for the control of diarrhea. In bioanalytical methods, particularly those employing mass spectrometry, stable isotope-labeled internal standards are essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing. This compound, in which six hydrogen atoms on the N,N-dimethyl groups of the butanamide moiety have been replaced with deuterium, is a commonly used internal standard for the quantification of loperamide. Understanding its fragmentation behavior is paramount for method development and data interpretation.

Mass Spectrometric Fragmentation of Loperamide and this compound

Under electrospray ionization (ESI) in positive mode, both loperamide and this compound are readily protonated to form the precursor ions [M+H]⁺. For loperamide, this corresponds to a mass-to-charge ratio (m/z) of 477.3, while for this compound, the precursor ion is observed at m/z 483.3, reflecting the addition of six deuterium atoms.

Collision-induced dissociation (CID) of the protonated molecules leads to characteristic fragmentation patterns. The primary fragmentation pathway for loperamide involves the cleavage of the C-C bond between the diphenylbutanamide moiety and the piperidine ring.

Fragmentation of Loperamide

The protonated loperamide molecule (m/z 477.3) primarily yields two major product ions:

-

m/z 266.3: This is the most abundant product ion and is formed by the neutral loss of the 4-(4-chlorophenyl)-4-hydroxypiperidine portion of the molecule. This fragment corresponds to the protonated N,N-dimethyl-2,2-diphenylacetamide.

-

m/z 210.2: This fragment is also commonly observed and results from the further fragmentation of the m/z 266.3 ion or directly from the precursor ion.

Fragmentation of this compound

Given that the deuterium labels in this compound are located on the N,N-dimethyl groups, the fragmentation pattern is analogous to that of loperamide, with a corresponding mass shift of 6 Da for the fragment containing these groups.

-

Precursor Ion: [M+H]⁺ at m/z 483.3.

-

Major Product Ion: m/z 272.3. This ion is equivalent to the m/z 266.3 fragment of loperamide, but with the six deuterium atoms remaining on the N,N-di(trideuteriomethyl)acetamide moiety. This is the primary transition used for the quantification of loperamide when using this compound as an internal standard.[1]

Quantitative Data Summary

The following tables summarize the key mass spectrometric parameters for loperamide and this compound.

Table 1: Mass-to-Charge Ratios (m/z) of Precursor and Product Ions

| Compound | Precursor Ion [M+H]⁺ | Major Product Ion (Quantifier) | Secondary Product Ion (Qualifier) |

| Loperamide | 477.3 | 266.3 | 210.2 |

| This compound | 483.3 | 272.3 | Not typically monitored |

Table 2: High-Resolution Mass Spectrometry Data for Loperamide

| Ion | Observed m/z |

| [M+H]⁺ | 477.2291 |

| Fragment 1 | 266.15399 |

| Fragment 2 | 210.1279 |

Experimental Protocols

The following section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of loperamide using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |

| Gradient | Isocratic or gradient elution depending on the complexity of the matrix |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Loperamide | 477.3 | 266.3 | 0.1 | 25 |

| This compound | 483.3 | 272.3 | 0.1 | 25 |

Visualizations

The following diagrams illustrate the fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Fragmentation pathway of protonated this compound.

Caption: Typical LC-MS/MS workflow for loperamide analysis.

References

Unraveling the Mass Shift: A Technical Guide to Loperamide-d6 for Mass Spectrometry

For Immediate Release

This technical guide provides an in-depth analysis of the mass shift observed between loperamide and its deuterated isotopologue, loperamide-d6. Tailored for researchers, scientists, and professionals in drug development, this document outlines the foundational principles of isotopic labeling, presents detailed experimental protocols for mass spectrometric analysis, and offers a clear visualization of the analytical workflow.

Executive Summary

Isotopic labeling is a critical technique in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it enables the differentiation of a compound from its endogenously present counterparts. This compound, a stable isotope-labeled version of the anti-diarrheal agent loperamide, serves as an ideal internal standard for quantification by mass spectrometry. The substitution of six hydrogen atoms with deuterium results in a predictable and measurable increase in its mass-to-charge ratio (m/z), which is the cornerstone of its analytical utility. This guide will dissect the chemical basis of this mass shift and provide practical details for its application in a research setting.

The Genesis of the Mass Shift: A Tale of Two Isotopes

The mass difference between loperamide and this compound is a direct consequence of the substitution of six protium (¹H) atoms with deuterium (²H or D) atoms. The IUPAC name for this compound is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide, which indicates that the deuterium atoms are located on the two N-methyl groups of the butanamide side chain.[1][2]

The precise mass of a protium atom is approximately 1.007825 atomic mass units (amu), while a deuterium atom has a mass of about 2.014102 amu.[3][4] This fundamental difference in nuclear composition—deuterium possessing a neutron in addition to a proton—underpins the mass shift.

Quantitative Analysis of the Mass Shift

The theoretical mass shift can be calculated by considering the mass difference between deuterium and protium, multiplied by the number of isotopic substitutions.

Table 1: Comparison of Atomic and Molecular Masses

| Species | Isotopic Mass (amu) | Source(s) |

| Hydrogen (¹H) | 1.007825 | [4] |

| Deuterium (²H) | 2.014102 | |

| Mass Difference (²H - ¹H) | 1.006277 | - |

| Loperamide (C₂₉H₃₃ClN₂O₂) | 476.223056 | |

| This compound (C₂₉H₂₇D₆ClN₂O₂) | 482.2607165 | |

| Theoretical Mass Shift | 6.0376605 | Calculated |

| Observed Mass Shift | 6.0376605 |

The molecular formula for loperamide is C₂₉H₃₃ClN₂O₂. For this compound, six hydrogen atoms are replaced by deuterium, resulting in a formula of C₂₉H₂₇D₆ClN₂O₂. The calculated and observed mass shift of approximately 6 Da is a clear and distinct analytical signal used in mass spectrometry.

Experimental Protocols for Mass Spectrometric Analysis

This compound is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to ensure accuracy and precision.

Sample Preparation

-

Standard Preparation: Prepare stock solutions of loperamide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Calibration Standards and Quality Controls: Create a series of calibration standards by spiking blank matrix (e.g., plasma, urine) with known concentrations of loperamide. A fixed concentration of the internal standard, this compound, is added to all calibration standards, quality control samples, and unknown samples.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. This step removes interfering substances and concentrates the sample.

Chromatographic Separation

-

LC-MS/MS: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The chromatographic separation ensures that loperamide and this compound, which may have slightly different retention times, are resolved from other matrix components.

-

GC-MS: Derivatization may be necessary to improve the volatility and thermal stability of loperamide and this compound. A capillary column suitable for the analysis of nitrogen-containing compounds should be used.

Mass Spectrometry Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for LC-MS/MS analysis of loperamide.

-

Mass Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ions ([M+H]⁺) of loperamide and this compound as the precursor ions. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored.

-

Loperamide: Precursor ion (m/z) ≈ 477.2, Product ion(s) are selected based on fragmentation patterns.

-

This compound: Precursor ion (m/z) ≈ 483.3, Product ion(s) are selected based on fragmentation patterns.

-

-

Quantification: The ratio of the peak area of the loperamide product ion to the peak area of the this compound product ion is used to construct a calibration curve and quantify the amount of loperamide in unknown samples.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of loperamide using this compound as an internal standard by LC-MS/MS.

Caption: Workflow for Loperamide Quantification.

Conclusion

The deliberate and precise mass shift of this compound, achieved through the substitution of six hydrogen atoms with deuterium, provides a robust and reliable tool for the accurate quantification of loperamide in complex biological matrices. Understanding the principles behind this mass shift and the associated analytical methodologies is essential for researchers in the fields of pharmacology, toxicology, and drug metabolism. The detailed protocols and workflow visualization provided in this guide serve as a comprehensive resource for the effective implementation of stable isotope dilution assays in the laboratory.

References

Methodological & Application

Application Note: High-Throughput Analysis of Loperamide in Human Plasma Using Loperamide-d6 as an Internal Standard by LC-MS/MS

Introduction

Loperamide is a widely used over-the-counter medication for the treatment of diarrhea. While generally safe at therapeutic doses, there is a growing concern regarding its abuse at supratherapeutic levels for its opioid-like effects. This has necessitated the development of robust and reliable analytical methods for the quantification of loperamide in biological matrices. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of loperamide in human plasma. The method employs a stable isotope-labeled internal standard, Loperamide-d6, to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Principle

The method involves the extraction of loperamide and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by a triple quadrupole LC-MS/MS system operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both loperamide and this compound. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, provides the most effective means of compensating for any variability during the sample preparation and analytical stages, leading to high-quality quantitative data.

Experimental Protocols

Materials and Reagents

-

Loperamide hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solutions Preparation

-

Loperamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of loperamide hydrochloride in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Loperamide Working Solutions: Prepare serial dilutions of the loperamide stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 200 µL of plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex for 10 seconds.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see Table 1) and transfer to an autosampler vial for analysis.

Data Presentation

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Loperamide | 477.2 | 266.2 (Quantifier) | 100 | 30 | 25 |

| Loperamide | 477.2 | 210.1 (Qualifier) | 100 | 30 | 35 |

| This compound | 483.2 | 266.2 (Quantifier) | 100 | 30 | 25 |

Visualization

Caption: Workflow for Loperamide Analysis using SPE and LC-MS/MS.

Application of Loperamide-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide is a synthetic opioid agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine. It is widely used for the treatment of diarrhea.[1][2][3] Due to its extensive first-pass metabolism in the gut wall and liver, and its efflux by P-glycoprotein, systemic bioavailability is low (approximately 0.3%), which limits its central nervous system effects at therapeutic doses.[2][4] Accurate and reliable quantification of loperamide in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Loperamide-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated analog of loperamide, where six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to loperamide but has a higher mass. This property allows it to be distinguished from the unlabeled drug by a mass spectrometer, while co-eluting with loperamide during chromatography. This co-elution is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

Pharmacokinetics of Loperamide

Understanding the pharmacokinetic profile of loperamide is essential for designing and interpreting studies that utilize this compound.

-

Absorption : Loperamide is absorbed from the gut, but its systemic bioavailability is very low (<1%) due to significant first-pass metabolism. The peak plasma concentration (Tmax) is typically reached within 4 to 5 hours after oral administration.

-

Distribution : It is highly protein-bound (around 95%) in plasma.

-

Metabolism : Loperamide is extensively metabolized in the liver, primarily through oxidative N-demethylation by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C8, to form its primary inactive metabolite, N-desmethyl loperamide.

-

Elimination : The elimination half-life of loperamide ranges from 9.1 to 14.4 hours. The drug and its metabolites are predominantly excreted in the feces.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of loperamide from human studies and typical validation parameters for bioanalytical methods using this compound.

Table 1: Pharmacokinetic Parameters of Loperamide in Humans (Oral Administration)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference |

| 8 | 1.18 ± 0.37 | 5.38 ± 0.74 | 19.26 ± 7.79 (AUC0-72h) | 11.35 ± 2.06 | |

| 8 (capsule) | Not Reported | 5.2 ± 0.3 | Not Reported | 11.2 ± 0.8 | |

| 8 (syrup) | Not Reported | 2.4 ± 0.7 | Not Reported | 10.2 ± 0.6 |

Table 2: Typical LC-MS/MS Method Validation Parameters using this compound as Internal Standard

| Parameter | Typical Value/Range | Reference |

| Linearity Range (pg/mL) | 20 - 3000 | |

| Within-day Precision (%CV) | < 8.7% (plasma), < 11.4% (saliva) | |

| Between-day Precision (%CV) | < 8.7% (plasma), < 11.4% (saliva) | |

| Accuracy (%) | 94 - 105% | |

| Recovery (Loperamide) | 31% | |

| Recovery (this compound) | 36% |

Experimental Protocols

The following protocols are generalized methodologies for the quantification of loperamide in biological matrices (e.g., plasma, saliva) using this compound as an internal standard with LC-MS/MS.

Protocol 1: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting loperamide from biological samples.

-

Aliquoting : Transfer 50 µL of the biological sample (plasma or saliva) into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a specific volume (e.g., 50 µL) of this compound working solution (at a known concentration) to each sample, except for the blank matrix samples.

-

Protein Precipitation : Add a protein precipitating agent, such as methanol or acetonitrile (e.g., 150 µL), to each tube.

-

Vortexing : Vortex the tubes for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of loperamide and this compound.

Liquid Chromatography (LC) Conditions:

-

Column : A C18 analytical column is commonly used (e.g., ACE C18, 50 mm × 2.1 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typical. A common mobile phase is methanol:water (70:30, v/v) with 0.1% formic acid.

-

Flow Rate : A flow rate of 0.75 mL/min is often employed.

-

Column Temperature : The column is typically maintained at a constant temperature, for example, 50°C.

-

Injection Volume : A small volume, such as 5 µL, is injected onto the column.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode : Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions :

-

Loperamide : The precursor ion [M+H]⁺ is monitored, and a specific product ion is selected for quantification (e.g., m/z 477 → 266).

-

This compound : The corresponding precursor ion [M+H]⁺ is monitored with its specific product ion.

-

Diagrams

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Loperamide metabolic pathway.

Caption: Principle of using a deuterated internal standard.

References

Application Notes and Protocols for Forensic Toxicology Screening of Loperamide Abuse Using Loperamide-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of loperamide in biological samples for the purpose of forensic toxicology screening, particularly in cases of suspected abuse. The use of the deuterated internal standard, Loperamide-d6, is highlighted as a crucial component for accurate and reliable quantification.

Introduction

Loperamide, commercially known as Imodium®, is a widely available over-the-counter antidiarrheal agent.[1][2] It functions as a peripherally acting μ-opioid receptor agonist, which limits its effects to the gastrointestinal tract at therapeutic doses.[3][4] However, in recent years, there has been a significant increase in the abuse of loperamide at supratherapeutic doses to achieve euphoric effects or to self-manage opioid withdrawal symptoms.[5] This practice is dangerous and has been linked to severe cardiotoxicity, including QT interval prolongation, QRS widening, ventricular dysrhythmias, and sudden death. Consequently, forensic toxicology laboratories are increasingly required to screen for and quantify loperamide in postmortem and clinical samples.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It closely mimics the chemical and physical properties of the analyte (loperamide), co-eluting chromatographically and experiencing similar ionization efficiency. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the quantitative results.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for the analysis of loperamide using this compound as an internal standard. These methods are suitable for the detection of loperamide in abuse-related cases.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data

| Parameter | Value |

| Calibration Range | 100 - 1,000 ng/mL |

| Limit of Detection (LOD) | 100 ng/mL |

| Intra-day Accuracy (%CV) | 8.53% |

| Inter-day Accuracy (%CV) | 8.87% |

| Reproducibility (%CV) | 10.84% |